molecular formula C10H7NO5 B2941953 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid CAS No. 72323-79-6

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid

Cat. No.: B2941953
CAS No.: 72323-79-6
M. Wt: 221.168
InChI Key: LRFVOEZZTNHKES-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a butenoic acid structure

Scientific Research Applications

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, p-Nitrophenylacetic acid has been found to interact with Penicillin G acylase in Escherichia coli .

Safety and Hazards

Safety information for similar compounds suggests that suitable protective clothing should be worn to avoid contact with skin and eyes, and formation of dust and aerosols should be avoided .

Future Directions

Future directions for the use of similar compounds include their potential use in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds have attracted substantial attention due to their interesting pharmacological medications including treatment of tuberculosis, cancer, and ulcer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds depending on the nucleophile used.

Comparison with Similar Compounds

    2-Nitrophenylacetic acid: Shares the nitrophenyl group but differs in the acetic acid structure.

    4-Nitrophenylacetic acid: Similar nitrophenyl group with a different acetic acid configuration.

    2-(2-Nitrophenyl)acrylate: An intermediate in the synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Uniqueness: this compound is unique due to its combination of a nitrophenyl group with an oxobutenoic acid structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

(E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFVOEZZTNHKES-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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